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Compound Name: Gefapixant Citrate

Cat. No.: B10860164 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the dosing and

administration of Gefapixant Citrate in various rat models of pain and hypersensitivity. The

information is intended to guide researchers in designing and executing preclinical studies to

evaluate the efficacy of this selective P2X3 receptor antagonist.

Overview of Gefapixant Citrate
Gefapixant is a first-in-class, orally bioavailable, and selective antagonist of the P2X3 and

P2X2/3 receptors. These receptors are ATP-gated ion channels predominantly expressed on

sensory afferent neurons and are implicated in the pathophysiology of chronic pain and

hypersensitivity conditions. By blocking these receptors, Gefapixant Citrate modulates

nociceptive signaling pathways. In rat models, it has shown efficacy in reducing pain-related

behaviors associated with osteoarthritis, inflammation, and nerve injury.

P2X3 Receptor Signaling Pathway
The binding of extracellular ATP to P2X3 receptors on sensory neurons triggers the opening of

a non-selective cation channel, leading to membrane depolarization and the initiation of an

action potential. This signal is then transmitted to the central nervous system, resulting in the

perception of pain. The activity of P2X3 receptors can be further potentiated by downstream
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signaling cascades initiated by other receptors, such as the LPA1 receptor, which couples to

Gq/11 proteins to activate the PLCβ/IP3/DAG/PKC pathway. Gefapixant acts as an allosteric

antagonist, preventing the ATP-mediated activation of P2X3 and P2X2/3 receptors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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